1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone
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Overview
Description
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone is a chemical compound with the empirical formula C16H13ClN2O and a molecular weight of 284.74 g/mol . This compound is characterized by its indole and pyridine moieties, which are connected through a methylene bridge. It is a solid at room temperature and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxaldehyde and indole-3-acetone.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone involves its interaction with specific molecular targets. The compound is known to bind to nicotinic acetylcholine receptors, disrupting normal neurotransmission. This interaction can lead to various biological effects, including neurotoxicity in insects, making it a potential candidate for insecticide development .
Comparison with Similar Compounds
1-{1-[(6-Chloro-3-pyridinyl)methyl]-1H-indol-3-yl}-1-ethanone can be compared with other similar compounds, such as:
1-(1-methyl-1H-indol-3-yl)-1-ethanone: This compound lacks the chloro and pyridine groups, resulting in different chemical and biological properties.
1-[(6-Chloropyridin-3-yl)carbonyl]-2,3-dihydro-1H-indole: This compound has a similar structure but differs in the position of the carbonyl group and the saturation of the indole ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[1-[(6-chloropyridin-3-yl)methyl]indol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11(20)14-10-19(15-5-3-2-4-13(14)15)9-12-6-7-16(17)18-8-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGINOHVFAPQCRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC3=CN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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